Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a benzisoxazole derivative, structurally distinct from other antiepileptic drugs []. It is a sulfonamide antiepilepsy drug with a wide antiepileptic spectrum [].
Related Compounds
1,2-Benzisoxazole-3-Methanesulfonamide
Compound Description: This compound is synonymous with zonisamide and is a benzisoxazole derivative that exhibits anticonvulsant activity. [, ] It is structurally distinct from other antiepileptic drugs. []
Relevance: This compound is identical to zonisamide and is mentioned to emphasize its structural classification as a benzisoxazole derivative, setting it apart from other antiepileptic drugs. [, ]
2-Sulphamoylacetylphenol
Compound Description: This compound is the major metabolite of zonisamide. []
Relevance: The study mentions that the pharmacokinetics of both zonisamide and its major metabolite, 2-sulphamoylacetylphenol, were analyzed in the urine of patients undergoing brain surgery. The presence of this metabolite in the body following zonisamide administration indicates its relevance to understanding the drug's metabolism. []
7-Methylated Zonisamide
Compound Description: This is a zonisamide analog specifically designed to assess the role of carbonic anhydrase inhibition in zonisamide's anticonvulsant effects. While it demonstrates comparable potency to zonisamide in inhibiting carbonic anhydrase in vitro, in vivo studies in mice showed no anticonvulsant activity, even at brain concentrations exceeding zonisamide's minimal effective concentration. []
Relevance: The use of 7-methylated zonisamide helped determine that zonisamide's anticonvulsant effects are not primarily mediated through carbonic anhydrase inhibition. This finding suggests that zonisamide's anticonvulsant mechanism likely involves other targets. []
Acetazolamide
Compound Description: This compound is a known carbonic anhydrase inhibitor and was used as a pharmacological comparator to zonisamide in early studies investigating zonisamide's general pharmacology. [, ]
Relevance: Acetazolamide's distinct effects on brain pH and regional cerebral blood flow compared to zonisamide provided early evidence that zonisamide's mechanism of action might differ from typical carbonic anhydrase inhibitors. [, ]
Alfacalcidol
Compound Description: Alfacalcidol is a vitamin D3 analog known for its role in calcium metabolism and bone health. [] In a study investigating the effects of chronic zonisamide administration on bone mineral density in rats, alfacalcidol was co-administered with zonisamide. []
Relevance: This study showed that co-administration of alfacalcidol prevented the decrease in bone mineral density induced by zonisamide in growing rats. This finding suggests a potential strategy for mitigating zonisamide-induced bone loss through alfacalcidol supplementation. []
Bupropion
Compound Description: Bupropion is an antidepressant medication with dopaminergic and noradrenergic actions. It has been investigated in combination with zonisamide for its potential anxiolytic effects. []
Relevance: In a study evaluating the anxiolytic effects of zonisamide, bupropion was used in combination with zonisamide to assess potential synergistic or additive effects. The study concluded that zonisamide monotherapy demonstrated better anxiolytic effects than the combination treatment. []
Carbamazepine
Compound Description: This anticonvulsant drug served as a key comparator in early pharmacological studies of zonisamide. [, ] Carbamazepine is known to exert its anticonvulsant effects primarily through sodium channel blockade. [, ]
Relevance: Comparing zonisamide's effects on the central nervous system to those of carbamazepine helped delineate potential differences and similarities in their mechanisms of action. While both drugs exhibit anticonvulsant properties, their specific effects on various neurophysiological parameters differed, suggesting distinct pharmacological profiles. [, ] In later research, a controlled-release formulation of carbamazepine was used in a head-to-head comparison with zonisamide for its efficacy and tolerability as a monotherapy treatment for newly diagnosed partial epilepsy. []
Chloroquine
Compound Description: Chloroquine, an antimalarial drug, was included as a negative control in a study investigating zonisamide's potential for inducing myopic shift and angle closure. Unlike some other medications, chloroquine is not known to cause these ocular effects. []
Relevance: By including chloroquine as a negative control, the study aimed to demonstrate that the observed ocular effects were specifically related to zonisamide and not a general phenomenon associated with medication use. []
Lamotrigine
Compound Description: Lamotrigine, an anticonvulsant medication, was used as the standard treatment in a clinical trial (SANAD II) that compared its efficacy and cost-effectiveness to levetiracetam and zonisamide as a first-line treatment for focal epilepsy. []
Relevance: The SANAD II trial provided valuable insights into the comparative effectiveness of these commonly prescribed antiepileptic drugs, positioning zonisamide within the context of existing treatment options for focal epilepsy. []
Levetiracetam
Compound Description: Similar to lamotrigine, levetiracetam served as a comparator anticonvulsant in the SANAD II trial. [] It was investigated both as a first-line treatment for focal epilepsy and generalized epilepsy. []
Relevance: By comparing zonisamide's performance to levetiracetam, the SANAD II trial sought to determine the optimal first-line treatment strategies for different types of epilepsy, providing valuable data on the relative efficacy and cost-effectiveness of these drugs. []
Phenobarbital
Compound Description: This is a classic barbiturate anticonvulsant known to induce drug-metabolizing enzymes. [, ] A study investigated its potential interaction with zonisamide. []
Relevance: The study revealed that co-administration of phenobarbital significantly impacted zonisamide's pharmacokinetics in dogs, leading to a decrease in zonisamide's serum concentration and increased clearance. [] Another study further explored the interaction, indicating that the increased clearance of phenobarbital persisted for a considerable duration even after discontinuing phenobarbital. [] These findings have significant clinical implications for patients requiring concurrent or sequential treatment with both drugs.
Topiramate
Compound Description: Topiramate, structurally similar to zonisamide, is another anticonvulsant medication indicated for migraine prophylaxis. [, ]
Relevance: The structural similarities and overlapping side effect profiles between zonisamide and topiramate, coupled with zonisamide's efficacy in patients refractory to topiramate, suggest potential commonalities in their mechanisms of action. This observation further highlights the need for comparative studies to delineate their distinct pharmacological profiles fully. [, ]
Brain-Derived Neurotrophic Factor (BDNF)
Compound Description: BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, and differentiation, particularly in the context of nerve regeneration. [] Zonisamide was found to increase the expression of BDNF and its receptor, NTRK2, in mouse primary motor neurons. []
Relevance: This upregulation of BDNF and NTRK2 by zonisamide suggests a potential mechanism by which zonisamide promotes neurite elongation and nerve regeneration. []
Cadherin-11
Compound Description: Cadherin-11, a cell adhesion molecule, is involved in various cellular processes, including axonal elongation. []
Relevance: Cadherin-11, along with other molecules like laminins, is mentioned as a promoter of motor neuron axonal elongation, providing context for the potential therapeutic targets of zonisamide in the context of nerve regeneration. []
Collagen Q
Compound Description: Collagen Q is a structural protein found at the neuromuscular junction, crucial for proper neuromuscular transmission. [] Zonisamide administration in a mouse model of sciatic nerve autograft led to increased expression of the Colq gene, responsible for encoding Collagen Q, in the tibialis anterior muscle. []
Relevance: This upregulation of Colq expression following zonisamide treatment suggests its potential role in improving neuromuscular junction function and, consequently, motor function recovery after nerve injury. []
Dopamine
Compound Description: Dopamine is a neurotransmitter, a deficiency of which is implicated in Parkinson’s disease. [] Zonisamide has been shown to increase dopamine synthesis and inhibit monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine. []
Relevance: The ability of zonisamide to increase dopamine levels suggests a potential mechanism for its anti-parkinsonian effects. [, ]
GABA (γ-aminobutyric acid)
Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system. [] Zonisamide is known to enhance the release of GABA. []
Relevance: The enhancement of GABA release is one of the proposed mechanisms by which zonisamide exerts its antiepileptic effects. []
Glutamate
Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate activity can contribute to seizure activity. [] Zonisamide indirectly inhibits glutamate receptors. []
Relevance: The indirect inhibition of glutamate receptors is another mechanism by which zonisamide is believed to contribute to its antiepileptic effects. []
Ibuprofen
Compound Description: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that has shown some efficacy in treating motor nerve damage. []
Relevance: Ibuprofen is mentioned alongside other compounds like valproic acid and Y27632 as examples of existing pharmacological agents with potential in treating motor nerve damage, highlighting the need for alternative treatments in this area. []
Laminins
Compound Description: Laminins are extracellular matrix proteins that play a crucial role in axonal guidance and regeneration. []
Relevance: Like cadherin-11, laminins are mentioned as promoters of axonal elongation, providing context for potential therapeutic targets in motor nerve damage. []
Nerve Growth Factor (NGF)
Compound Description: NGF is a neurotrophin essential for the survival and growth of neurons, particularly sensory neurons. [] Zonisamide treatment increased the mRNA expression of NGF and its receptor, NTRK1, in both mouse primary motor neurons and a mouse model of sciatic nerve autograft. []
Relevance: The upregulation of NGF and NTRK1 suggests another mechanism by which zonisamide may promote nerve regeneration and functional recovery after nerve injury. []
Neurotrophin-4/5 (NT4/5)
Compound Description: NT4/5 is another neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Zonisamide was found to enhance the mRNA expression of NT4/5 and its receptor, NTRK2, in both in vitro and in vivo models of nerve injury. []
Relevance: Similar to its effects on NGF and BDNF, the increased expression of NT4/5 and its receptor suggests that zonisamide may promote nerve regeneration by modulating neurotrophic factor signaling. []
Rapsyn
Compound Description: Rapsyn is a protein crucial for the clustering of acetylcholine receptors at the neuromuscular junction, essential for efficient neuromuscular transmission. [] In a mouse model of sciatic nerve autograft, zonisamide administration led to an increase in Rapsyn gene expression in the tibialis anterior muscle. []
Relevance: The upregulation of Rapsyn gene expression following zonisamide treatment further supports its potential role in enhancing neuromuscular junction function and facilitating motor function recovery after nerve injury. []
Valproic Acid
Compound Description: Valproic acid is an antiepileptic drug that has also demonstrated potential in treating motor nerve damage. []
Relevance: Like ibuprofen, valproic acid is mentioned as a compound with known effects on motor nerve damage, highlighting the need for further exploration of zonisamide's potential in this field. []
Y27632
Compound Description: Y27632 is a selective inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in various cellular processes, including cell motility and neurite outgrowth. []
Relevance: As a ROCK inhibitor, Y27632 is noted for its potential in treating motor nerve damage, providing a comparative context for exploring the therapeutic benefits of zonisamide in similar applications. []
Source and Classification
Zonisamide was first synthesized in the 1970s by the pharmaceutical company Dainippon Sumitomo Pharma. It belongs to the class of drugs known as anticonvulsants, which are used to manage seizure disorders. The compound is characterized by its unique bicyclic structure that contributes to its pharmacological effects.
Synthesis Analysis
Methods and Technical Details
The synthesis of zonisamide involves several key steps, primarily starting from 4-hydroxycoumarin. The process typically includes:
Formation of Benzisoxazole: 4-hydroxycoumarin is reacted with hydroxylamine hydrochloride under specific conditions to yield 1,2-benzisoxazole-3-acetic acid.
Bromination: This intermediate undergoes bromination to form a bromo derivative, which is then converted to the sulfonic acid derivative using chlorosulfonic acid.
Final Conversion: The sulfonic acid derivative is treated with ammonia or an amine in an organic solvent like ethyl acetate to produce zonisamide.
Reaction with sodium sulfite → 1,2-benzisoxazole-3-methane sulfonic acid sodium salt
Final amidation → Zonisamide
This method can be optimized by controlling reaction conditions such as temperature and pH to enhance yield and purity.
Chemical Reactions Analysis
Reactions and Technical Details
Zonisamide undergoes various chemical reactions that are crucial for its synthesis and modification:
Amidation: The reaction of the sulfonyl chloride intermediate with ammonia leads to the formation of zonisamide.
Bromination: Involves the introduction of bromine into the benzisoxazole ring, which can be further modified for different derivatives.
Sulfonation: The introduction of the sulfonyl group enhances the compound's solubility and biological activity.
These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and identify any by-products formed during synthesis.
Mechanism of Action
Process and Data
Zonisamide's mechanism of action involves multiple pathways:
Inhibition of Voltage-Gated Sodium Channels: Zonisamide stabilizes inactive states of sodium channels, thereby reducing neuronal excitability.
Modulation of Calcium Channels: It also inhibits T-type calcium channels, which play a role in generating spike-wave discharges seen in absence seizures.
Dopaminergic Activity: Zonisamide may enhance dopaminergic transmission, contributing to its potential efficacy in treating Parkinson's disease.
Studies indicate that these mechanisms collectively contribute to zonisamide's anticonvulsant properties by decreasing neurotransmitter release and stabilizing neuronal membranes.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Zonisamide exhibits several notable physical and chemical properties:
Appearance: White crystalline powder.
Solubility: Poorly soluble in water; soluble in organic solvents.
Stability: Stable under normal conditions but sensitive to light and moisture.
Relevant data include:
pH Range: Zonisamide solutions typically have a pH range between 5–7.
Partition Coefficient (Log P): Approximately 0.5, indicating moderate lipophilicity which aids in its absorption.
Analyses using techniques like Fourier Transform Infrared Spectroscopy (FTIR) confirm the presence of characteristic functional groups associated with sulfonamides.
Applications
Scientific Uses
Zonisamide has several applications beyond its primary use as an anticonvulsant:
Neurology: Used for managing epilepsy, particularly focal seizures.
Weight Management: Investigated for its potential role in weight loss due to appetite suppression effects.
Parkinson's Disease: Explored for neuroprotective effects that may benefit patients with Parkinson's disease.
Research continues into other therapeutic uses, including mood stabilization and treatment-resistant depression due to its diverse pharmacological profile.
31.8 [ug/mL] (The mean of the results at pH 7.4) Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid. In water, 0.80 mg/L, temp not specified 2.09e+00 g/L
Synonyms
3 Sulfamoylmethyl 1,2 benzisoxazole 3-sulfamoylmethyl-1,2-benzisoxazole AD 810 AD-810 AD810 CI 912 CI-912 CI912 Zonegran zonisamide zonisamide monosodium
Canonical SMILES
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TC 14012 is an antagonist of CXCR4, which blocks CXCR4-mediated HIV infection with an IC50 value of 19.3 nM. Moreover, TC 14012 (100 µg/ml) inhibits CXCL12-induced phosphorylation of p42/44 MAPK and STAT3 in B cells from patients with chronic lymphocytic leukemia. TC 14012 is also ACKR3 (CXCR7) agonist.
Ac2-26 is Annexin A1 (AnxA1) N-terminal-derived peptide, and acts as inhibitor of leukocyte extravasation. It can reduce neutrophil adhesion and emigration, promote detachment of neutrophils from activated mesenteric endothelium and accelerate epithelial wound repair after induced colonic injury in mice in vivo. It shows anti-inflammatory effect.
Potent, non-competitive antagonis of NMDA receptort (IC50 = 93 nM) that inhibits inward currents evoked by NMDA in central nervous system neurons (IC50 = 350 nM). Exhibits broad anticonvulsant and antiparkinsonian activity in vivo at doses devoid of behavioral toxicity.
Potent and selective antagonist of bradykinin b1 receptor (pa2 = 8.49), which displays no activity at b2 receptors, and reduces mechanical hypernociception in a mouse model of neuropathic pain.
NFAT inhibitor is a cell-permeable compound that selectively inhibits calcineurin-mediated dephosphorylation of NFAT. At 100 μM, this inhibitor effectively blocks calcineurin binding to NFAT without disrupting other calcineurin-dependent pathways, unlike the immunosuppressants cyclosporin A and FK506 which indiscriminately block all calcineurin phosphatase activity. NFAT inhibitor can disrupt NFAT-dependent expression of IL-2 and TNF-α when transfected in Jurak T cells and can prevent the activation and proliferation of T cells both in vitro (~ 43% at 1 µM using mixed lymphocyte cultures) and in vivo (10 mg/kg using C3H/HeN mice). Phosphatidylethanol (PEth) is formed primarily by transphosphatidylation of phosphatidylcholine (PC) by phospholipase D. Most PEth (about 75%) is incorporated into erythrocyte membranes, and is one of the longest-lived circulating EtOH metabolite yet identified. BODIPY-FL Phosphatidylethanol (BODIPY-FL PEth) is a novel flourescent phospholipid analog of this intriguing and rare lipid found in nature. NFAT inhibitor is a cell-permeable compound that selectively inhibits calcineurin-mediated dephosphorylation f nuclear factor of activated T cells (NFAT). It effectively blocks calcineurin binding to NFAT without disrupting other calcineurin-dependent pathways
Cardiolipin Grip (G-CL01) is a recombinant N-terminal GST-tagged cardiolipin binding protein expressed in E. coli. Cardiolipin Grip recognizes multiple species of cardiolipin in a competitive ELISA format on cardiolipin coated plates. Selective antagonist of vasopressin V1A receptor that inhibits vasopressin and oxytocin-induced increases in intracellular calcium concentrations in vitro (IC50 values are 5 and 30 nM respectively). Exhibits potent and prolonged antivasopressor activity and induces anxiolytic-like effects in the dorsal, but not ventral, hippocampus in vivo.